![molecular formula C30H50N2O4 B12566630 N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide is a complex organic compound with the molecular formula C30H50N2O4 and a molar mass of 502.73 g/mol . This compound is characterized by its unique structure, which includes a benzodioxole ring, a hydroxy group, and a pyrrolidinylmethyl group attached to a hexadecanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the pyrrolidinylmethyl group. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Pyrrolidinylmethyl Group: This step involves the reaction of the benzodioxole intermediate with pyrrolidine and a suitable alkylating agent.
Coupling with Hexadecanamide: The final step involves the coupling of the intermediate with hexadecanamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) in an appropriate solvent.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Substitution: Nitrating agents like HNO3 (nitric acid) and H2SO4 (sulfuric acid) for nitration; halogenating agents like Br2 (bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the benzodioxole ring.
科学的研究の応用
N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group and amide linkage play crucial roles in its binding to target proteins and enzymes, modulating their activity. The benzodioxole ring may also contribute to its biological activity by interacting with cellular receptors and signaling pathways.
類似化合物との比較
Similar Compounds
N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]acetamide: This compound shares a similar structure but with a different substituent on the benzodioxole ring.
N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]acetamide: Another similar compound with an acetamide group instead of a hexadecanamide group.
Uniqueness
N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide is unique due to its long hexadecanamide chain, which imparts distinct physicochemical properties and potential biological activities compared to its shorter-chain analogs.
特性
分子式 |
C30H50N2O4 |
|---|---|
分子量 |
502.7 g/mol |
IUPAC名 |
N-[(1R,2R)-1-(1,3-benzodioxol-4-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C30H50N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-28(33)31-26(23-32-21-15-16-22-32)29(34)25-18-17-19-27-30(25)36-24-35-27/h17-19,26,29,34H,2-16,20-24H2,1H3,(H,31,33)/t26-,29-/m1/s1 |
InChIキー |
WEULBDMMQXVGGA-GGXMVOPNSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=C3C(=CC=C2)OCO3)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=C3C(=CC=C2)OCO3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




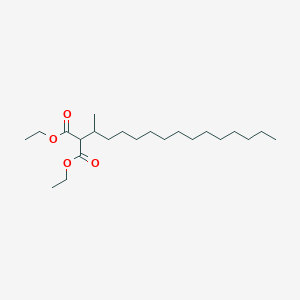
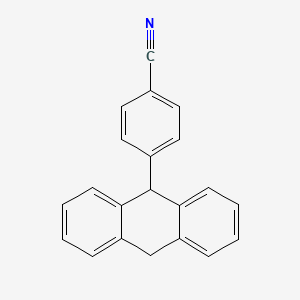
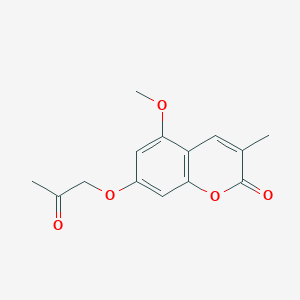
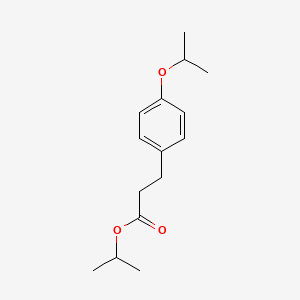

methanone](/img/structure/B12566601.png)
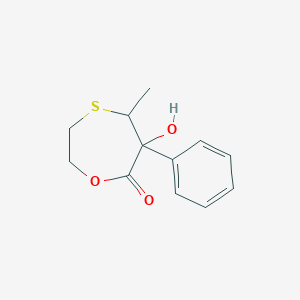
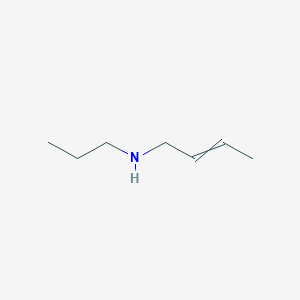
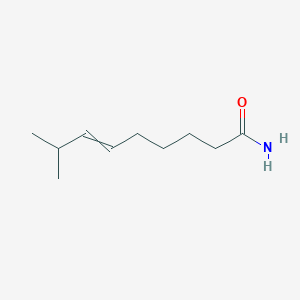

![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)

